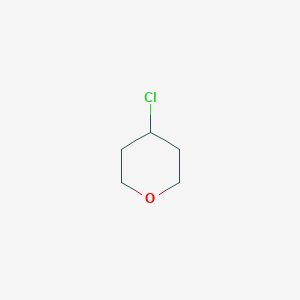

4-Chlorotetrahydropyran

概要

説明

4-Chlorotetrahydropyran is an organic compound with the molecular formula C5H9ClO. It is a colorless to pale yellow liquid that is commonly used as a starting material in organic synthesis . The compound is known for its role in the synthesis of various chemical products and its utility in different chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions

4-Chlorotetrahydropyran can be synthesized through the coupling of aldehydes with 3-buten-1-ol in the presence of niobium (V) chloride. This reaction occurs under mild conditions and results in high yields of the desired product . Another method involves the use of gallium (III) halides to obtain similar halogenated tetrahydropyrans .

Industrial Production Methods

In industrial settings, this compound is produced by reacting tetrahydropyran with chlorine gas under controlled conditions. The reaction is typically carried out in the presence of a catalyst to ensure high efficiency and yield .

化学反応の分析

Types of Reactions

4-Chlorotetrahydropyran undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in this compound can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction Reactions: Reduction of this compound can lead to the formation of tetrahydropyran derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include azido-tetrahydropyran or cyano-tetrahydropyran.

Oxidation: Products include various oxidized derivatives of tetrahydropyran.

Reduction: Products include reduced forms of tetrahydropyran.

科学的研究の応用

Medicinal Chemistry

4-Chlorotetrahydropyran serves as a versatile scaffold in the development of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity.

Case Study: Centrolobine Synthesis

One notable application is in the synthesis of centrolobine, an antibiotic derived from natural sources. Researchers have utilized this compound as an intermediate in its synthesis through a modified Prins cyclization method, achieving high yields (up to 95%) . This method not only simplifies the synthetic pathway but also avoids undesirable rearrangements common in previous methods.

Synthetic Methodologies

The compound is integral to various synthetic methodologies, particularly in cyclization reactions and coupling processes.

Cyclization Reactions

This compound is frequently employed in cyclization reactions where it acts as a precursor or intermediate. For example, nickel-catalyzed stereoselective coupling reactions have been developed using 4-chlorotetrahydropyrans, leading to the formation of complex cyclic structures with high stereoselectivity .

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nickel-Catalyzed Coupling | Synthesis of vicinal cyclopentyl-cyclopropyl motifs | High |

| Prins Cyclization | Synthesis of centrolobine derivatives | Up to 95% |

Material Science

Beyond medicinal applications, this compound is also explored for its potential in material science, particularly in the development of polymers and functional materials.

Polymer Synthesis

The incorporation of this compound into polymer backbones has been investigated for creating novel materials with specific properties. Its chlorinated structure allows for further functionalization, making it suitable for applications in coatings and adhesives.

Summary of Findings

The applications of this compound illustrate its versatility as a chemical building block. The following table summarizes key findings related to its applications:

作用機序

The mechanism of action of 4-Chlorotetrahydropyran involves its ability to participate in various chemical reactions due to the presence of the chlorine atom. The chlorine atom can be easily substituted or involved in redox reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

類似化合物との比較

Similar Compounds

4-Bromotetrahydropyran: Similar in structure but contains a bromine atom instead of chlorine.

4-Fluorotetrahydropyran: Contains a fluorine atom instead of chlorine.

4-Iodotetrahydropyran: Contains an iodine atom instead of chlorine.

Uniqueness

4-Chlorotetrahydropyran is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it particularly useful in certain substitution and redox reactions where other halogenated tetrahydropyrans may not be as effective .

生物活性

4-Chlorotetrahydropyran is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological effects, and potential applications based on recent research findings.

This compound is a cyclic ether characterized by a tetrahydropyran ring with a chlorine substituent at the 4-position. The synthesis of this compound often involves Prins cyclization, a method that allows for the formation of tetrahydropyran derivatives with high stereoselectivity. The reaction typically employs Lewis acids to facilitate cyclization from suitable precursors, leading to products with various substituents that can modulate biological activity.

Table 1: Summary of Synthesis Conditions for this compound

| Catalyst | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| BF3·OEt2/HOAc | Room Temperature | 68 | 85 |

| SnBr4 | -10 °C | 75 | 90 |

| TiCl4 | -78 °C | 58 | 80 |

2.1 Anticancer Activity

Research has indicated that this compound exhibits potent anticancer properties . It has been shown to reverse drug resistance in cancer cells and stimulate immune responses, enhancing apoptotic functions in tumor cells. A study highlighted that compounds derived from tetrahydropyran structures can inhibit mitochondrial ATP synthesis, which is critical in cancer cell metabolism .

Case Study: Neopeltolide Analogs

- Neopeltolide, a natural product containing a tetrahydropyran unit, has demonstrated significant anticancer activity against various cell lines, including MCF-7 (breast cancer) and P-388 (murine leukemia). The presence of the tetrahydropyran moiety was essential for maintaining biological activity, suggesting that similar structures may hold therapeutic potential .

2.2 Antiparasitic Activity

This compound derivatives have also been explored for their antiparasitic effects . Compounds synthesized from this scaffold have shown selective inhibition against larval development in parasitic nematodes, indicating potential as antiparasitic agents .

Research Findings:

- A specific derivative was isolated from Notheia anomala, demonstrating significant potency against nematodes at low concentrations .

2.3 Other Biological Activities

In addition to anticancer and antiparasitic properties, compounds based on the tetrahydropyran structure have been investigated for:

- Antimicrobial Activity : Some derivatives exhibit promising activity against various bacterial strains.

- Immunosuppressive Effects : Certain analogs have shown potential in modulating immune responses, which could be beneficial in autoimmune diseases.

The mechanisms by which this compound exerts its biological effects are complex and multifaceted:

- Mitochondrial Targeting : Inhibition of mitochondrial ATP synthesis disrupts energy production in cancer cells.

- Apoptosis Induction : Compounds enhance apoptotic signaling pathways, leading to increased cancer cell death.

- Immune Modulation : By stimulating immune responses, these compounds can enhance the body's ability to fight tumors.

4. Conclusion and Future Directions

The biological activity of this compound presents exciting opportunities for drug development, particularly in oncology and parasitology. Ongoing research aims to optimize its synthesis and explore new derivatives that could enhance its efficacy and reduce toxicity. Future studies should focus on:

- Elucidating detailed mechanisms of action.

- Conducting clinical trials to assess therapeutic potential.

- Exploring combinatorial therapies that incorporate these compounds with existing treatments.

The diverse biological activities associated with this compound underscore its significance as a promising scaffold in medicinal chemistry.

特性

IUPAC Name |

4-chlorooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRSKOBIDIDMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170194 | |

| Record name | 2H-Pyran, 4-chlorotetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1768-64-5 | |

| Record name | 4-Chlorotetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1768-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 4-chlorotetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001768645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, 4-chlorotetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Several methods are reported for synthesizing 4-Chlorotetrahydropyrans:

- Prins Cyclization: This widely used method involves the reaction of homoallylic alcohols with aldehydes in the presence of a Lewis acid catalyst, such as aluminium chloride [], bismuth trichloride [], niobium(V) chloride [], or gallium(III) halides [].

- From Imines: A bismuth-promoted Prins cyclization utilizes imines and homoallyl alcohols, offering good to excellent yields at room temperature [].

- Other Methods: Alternative approaches include the reaction of di(chloromethyl) ether with alkyl halides [], and the use of N-chlorosuccinimide/tin(II) chloride with homoallylic alcohols and aldehydes [].

A: The chlorine atom at the 4-position serves as a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This enables the synthesis of diversely substituted tetrahydropyrans [, ]. For example, it can be readily hydrolyzed to yield the corresponding 4-hydroxytetrahydropyrans [, ]. Interestingly, reactions with hydrogen peroxide yield tetrahydropyranols rather than the expected hydroperoxides [].

A: The Prins cyclization often proceeds with high diastereoselectivity, influenced by factors like catalyst choice and substrate structure. For instance, using bismuth trichloride as a catalyst favored the formation of a specific diastereomer of 4-chloro-2,6-disubstituted tetrahydropyrans []. Similarly, the use of methyl ricinoleate in an aluminium chloride-catalyzed Prins cyclization yielded enantiomerically pure 2,3,6-trisubstituted 4-chlorotetrahydropyrans [].

ANone: 4-Chlorotetrahydropyrans are versatile building blocks for synthesizing:

- Cyclopropanes: Through a nickel-catalyzed stereospecific reductive cross-electrophile coupling reaction, 2-aryl-4-chlorotetrahydropyrans can be transformed into disubstituted cyclopropanes with high stereochemical control [, , ]. This method allows access to highly substituted cyclopropanes, valuable structural motifs in medicinal chemistry.

- Benzyltetrahydropyrans: Reaction of 4-chlorotetrahydropyran with benzylsodium provides a route to 4-benzyltetrahydropyran [].

ANone: Common techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation and determining the stereochemistry of synthesized compounds [, ].

- Mass spectrometry (MS): Provides information about the molecular weight and fragmentation patterns, aiding in structural confirmation [].

- Gas Chromatography (GC): Employed for separation and analysis of volatile compounds [].

A: While primarily utilized as synthetic intermediates, 4-Chlorotetrahydropyrans have shown potential in material science. For instance, a study explored the use of a surfactant immobilized onto a resin, demonstrating controlled solute adsorption and release properties influenced by a gel to liquid-crystalline phase transition []. This finding suggests potential applications in areas like separation science and controlled release systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。